4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide derivatives under acidic or basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a similar aromatic structure but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group, used in different synthetic applications.
3,4-Dimethoxyphenylpropionic acid: A related compound with a carboxylic acid functional group.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties. The analysis is based on various research studies and findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiazole ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization, which is vital for cancer cell division. The compound has been reported to induce cell cycle arrest at the G2/M phase in various cancer cell lines, demonstrating its potential as a tubulin inhibitor similar to combretastatin A-4 (CA-4) .
Case Studies
A notable study evaluated the antiproliferative activity of a series of thiazole derivatives in human cancer cell lines. Among these, compounds with dimethoxy substitutions showed enhanced activity with IC50 values ranging from 0.36 to 0.86 μM across different cell lines . This suggests that structural modifications significantly influence the biological efficacy of thiazole derivatives.
Compound | Cell Line | IC50 (μM) |
---|---|---|
10s | SGC-7901 | 0.36 |
10s | HePG-2 | 0.56 |
10s | MCF-7 | 0.86 |
Overview
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the dimethoxyphenyl group in the thiazole structure contributes to its effectiveness against various pathogens.
Research Findings
In vitro studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) for certain thiazole derivatives against Escherichia coli and Staphylococcus aureus ranging from 0.17 to 0.47 mg/mL .
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 0.23 |
S. aureus | 0.47 |
Bacillus cereus | 0.23 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is closely linked to their chemical structure. The presence of electron-donating groups such as methoxy groups on the phenyl ring enhances cytotoxicity and antimicrobial efficacy . SAR studies indicate that substituents at specific positions on the thiazole ring can significantly affect the compound's overall activity.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-13-10(7-16-8)9-4-5-11(14-2)12(6-9)15-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVWTJUBHPSWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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